molecular formula C14H14Cl3N B3252855 Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1) CAS No. 21998-53-8

Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)

Cat. No.: B3252855
CAS No.: 21998-53-8
M. Wt: 302.6 g/mol
InChI Key: UFNKSRUKQSJCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly referred to as 4-CPA-HCl. This compound has been found to have a wide range of biological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 4-CPA-HCl is complex and not fully understood. It is known to interact with certain biological targets, including enzymes and receptors, and to modulate their activity. This can result in a wide range of effects on cellular processes, including changes in gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CPA-HCl are diverse and depend on the specific targets that it interacts with. It has been found to have effects on neurotransmitter receptors, ion channels, and enzymes involved in various metabolic pathways. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-CPA-HCl is its ability to modulate the activity of specific targets, making it a valuable tool for investigating the role of these targets in various biological processes. However, its effects can be complex and difficult to interpret, and it can have off-target effects that may complicate data interpretation. Additionally, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research on 4-CPA-HCl. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to identify additional targets that it may interact with. Finally, there is a need for the development of new and improved synthesis methods for 4-CPA-HCl and related compounds.

Scientific Research Applications

4-CPA-HCl has been used extensively in scientific research due to its ability to modulate the activity of certain biological targets. It has been found to have a wide range of applications, including as an inhibitor of certain enzymes and as a modulator of neurotransmitter receptors. It has also been used in studies investigating the role of certain proteins in cancer and other diseases.

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNKSRUKQSJCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C2=CC=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)
Reactant of Route 2
Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)
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Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)
Reactant of Route 5
Reactant of Route 5
Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)
Reactant of Route 6
Benzeneethanamine, 4-chloro-beta-(4-chlorophenyl)-, hydrochloride (1:1)

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